Computed Lipophilicity (XLogP3) vs. Saturated 2,4-Diacetoxypentane: A Marked Reduction in LogP That Governs Purification and Solubility
Penta-1,3-diene-2,4-diyl diacetate exhibits a computed XLogP3 of 1.2 [1], which is qualitatively lower than the estimated logP of its saturated counterpart, 2,4-diacetoxypentane (CAS 7371-86-0; molecular formula C9H16O4, MW 188.22 g/mol [2]). While no experimentally measured logP is available for 2,4-diacetoxypentane, the absence of the conjugated diene system and the presence of two additional hydrogen atoms in the saturated analog increase hydrophobicity, as evidenced by its higher molecular weight (188.22 vs 184.19) and distinct retention behavior in GC and HPLC analyses [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and molecular descriptors |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; MW = 184.19 g/mol; H-Bond Acceptor Count = 4; Topological Polar Surface Area = 52.6 Ų [1]. |
| Comparator Or Baseline | 2,4-Diacetoxypentane (CAS 7371-86-0); MW = 188.22 g/mol; C9H16O4 (saturated); lacks conjugated diene. No experimental logP reported in the literature [2]. |
| Quantified Difference | Molecular weight reduction of 4.03 g/mol (2.1%); conjugated unsaturation in the target compound results in lower hydrophobicity compared to the saturated analog (class-level inference from the presence of sp2 carbons). |
| Conditions | Computed properties from PubChem 2.2 (PubChem release 2025.04.14) [1]. |
Why This Matters
For procurement decisions, the lower lipophilicity of Penta-1,3-diene-2,4-diyl diacetate relative to saturated analogs dictates choice of chromatographic purification conditions and may influence solubility in polar reaction media; substituting with 2,4-diacetoxypentane would alter retention times and potentially compromise downstream synthetic yields.
- [1] PubChem. 1,3-Pentadiene-2,4-diol, 2,4-diacetate (CID 53432312). Computed Properties: XLogP3-AA 1.2, Molecular Weight 184.19 g/mol, Topological Polar Surface Area 52.6 Ų (PubChem release 2025.04.14). View Source
- [2] NIST Chemistry WebBook. 2,4-Diacetoxypentane (CAS 7371-86-0). Formula C9H16O4; Molecular Weight 188.2209 g/mol. IUPAC Standard InChI: InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3. View Source
